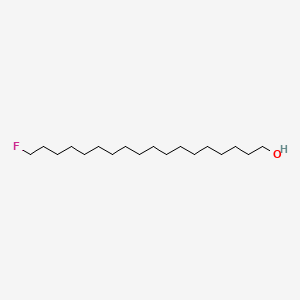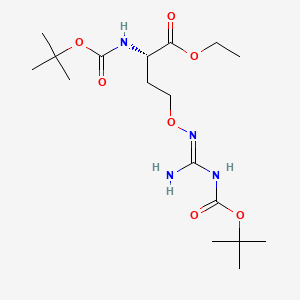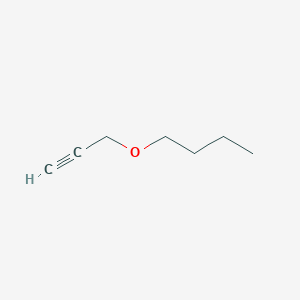![molecular formula C26H15NSe B14747386 16H-Benzo[2,3][1]benzoselenopheno[6,5-a]benzo[g]carbazole CAS No. 204-64-8](/img/structure/B14747386.png)
16H-Benzo[2,3][1]benzoselenopheno[6,5-a]benzo[g]carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
16H-Benzo2,3benzoselenopheno[6,5-a]benzo[g]carbazole is a complex heterocyclic compound that contains selenium. It is part of a class of compounds known for their unique structural properties and potential applications in various scientific fields. The compound’s structure includes multiple fused aromatic rings, which contribute to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 16H-Benzo2,3benzoselenopheno[6,5-a]benzo[g]carbazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the formation of intermediate compounds through the reaction of aromatic amines with selenium-containing reagents. These intermediates are then subjected to cyclization reactions, often under high-temperature conditions, to form the final compound.
Industrial Production Methods
Industrial production of 16H-Benzo2,3benzoselenopheno[6,5-a]benzo[g]carbazole may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific solvents can also play a crucial role in enhancing the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
16H-Benzo2,3benzoselenopheno[6,5-a]benzo[g]carbazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of selenoxides or selenones.
Reduction: Formation of reduced selenium-containing compounds.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
16H-Benzo2,3benzoselenopheno[6,5-a]benzo[g]carbazole has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 16H-Benzo2,3benzoselenopheno[6,5-a]benzo[g]carbazole involves its interaction with specific molecular targets. The compound’s structure allows it to intercalate with DNA, potentially disrupting cellular processes. It can also interact with enzymes and proteins, inhibiting their activity and leading to various biological effects. The selenium atom in the compound plays a crucial role in its reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
- 16H-Benzo2,3benzoselenopheno[6,5-a]benzo[g]carbazole
- 16H-Benzo2,3benzothiopheno[6,5-a]benzo[g]carbazole
- 16H-Benzo2,3benzofurano[6,5-a]benzo[g]carbazole
Uniqueness
16H-Benzo2,3benzoselenopheno[6,5-a]benzo[g]carbazole is unique due to the presence of selenium, which imparts distinct chemical and biological properties compared to its sulfur and oxygen analogs
Properties
CAS No. |
204-64-8 |
|---|---|
Molecular Formula |
C26H15NSe |
Molecular Weight |
420.4 g/mol |
IUPAC Name |
5-selena-28-azaheptacyclo[15.11.0.02,14.04,12.06,11.018,27.019,24]octacosa-1(17),2,4(12),6,8,10,13,15,18(27),19,21,23,25-tridecaene |
InChI |
InChI=1S/C26H15NSe/c1-2-6-17-15(5-1)10-12-22-25(17)19-11-9-16-13-21-18-7-3-4-8-23(18)28-24(21)14-20(16)26(19)27-22/h1-14,27H |
InChI Key |
HDPVGNACONNKER-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=C(N3)C5=CC6=C(C=C5C=C4)C7=CC=CC=C7[Se]6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


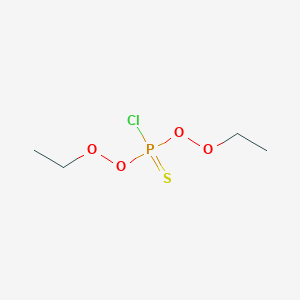

![(2S)-2-[[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl]oxycarbonylamino]-4-methylpentanoic acid](/img/structure/B14747317.png)
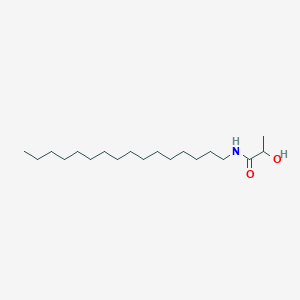


![4,7,9-trimethoxy-6-(7-methoxy-1,3-benzodioxol-5-yl)-[1,3]dioxolo[4,5-g]chromen-8-one](/img/structure/B14747334.png)


